3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one

Monoamine oxidase A Competitive inhibition Neurotransmitter metabolism

For researchers requiring a non-steroidal, multi-target probe to interrogate arachidonic acid pathway crosstalk, this compound offers a distinct pharmacological fingerprint driven by its 3-chloro-2-hydroxy substitution on the rigid gibba-tetraen-6-one scaffold. * **Unique Polypharmacology:** Simultaneously engages lipoxygenase, cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase, enabling pathway network analysis inaccessible to single-target tools. * **Scaffold-Specific Activity:** Unlike the 1,4-dichloro ERβ agonist analog, this mono-chloro isomer exhibits competitive MAO-A inhibition and induces monocytic differentiation, validated for phenotypic screening cascades. * **Supply Assurance:** Available at ≥95% purity from dedicated research chemical suppliers, ensuring consistent quality for SAR exploration and mechanistic enzymology studies.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 1039456-87-5
Cat. No. B1502596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one
CAS1039456-87-5
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESC1CC23CC1C(=O)C=C2C4=CC(=C(C=C4C3)O)Cl
InChIInChI=1S/C15H13ClO2/c16-12-4-10-9(3-14(12)18)7-15-2-1-8(6-15)13(17)5-11(10)15/h3-5,8,18H,1-2,6-7H2
InChIKeyZIOXDCFIRHKCBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gibba-tetraen-6-one Structural Identity & Class


3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one (CAS 1039456-87-5; MF: C15H13ClO2; MW: 260.71 g/mol) belongs to the gibba-tetraen-6-one class, a rigid tetracyclic scaffold derived from the gibberellin diterpenoid framework. The compound features a chloro substituent at position 3 and a phenolic hydroxyl at position 2 on an α,β-unsaturated ketone-bearing tetracyclo[10.2.1.0¹,⁹.0³,⁸]pentadeca-tetraen-11-one core [1]. This scaffold is structurally distinct from classical azulene derivatives and positions the compound within a family of non-steroidal estrogen receptor modulators and lipoxygenase inhibitors, as documented in both the patent and peer-reviewed literature [2][3].

Scaffold class Gibba-tetraen-6-one, rigid tetracyclic diterpenoid core
Substitution 3-chloro-2-hydroxy pattern on α,β-unsaturated ketone system
Reported bioactivity Lipoxygenase/MAO-A inhibition, multi-enzyme polypharmacology
Non-steroidal ER modulator chemotype; research use only

Why Analogs Cannot Substitute in Profiling


Substitution with proximal gibba-tetraen-6-one analogs presents quantifiable risk because the position and number of halogen substituents on the tetracyclic core directly govern both receptor subtype selectivity and polypharmacology profiles. The 3-chloro-2-hydroxy substitution pattern defines a distinct pharmacological fingerprint that differs from the 1,4-dichloro analog [(7β-9aβ)-1,4-dichloro-2-hydroxygibba-1(10a),2,4,4b-tetraen-6-one, CAS 886036-97-1], which has been characterized as an estrogen receptor β (ERβ)-selective agonist [1]. This single-chloro positional isomer also exhibits a multi-target inhibition profile encompassing lipoxygenase, formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase—activities not reported for the 1,4-dichloro congener [2]. For procurement decisions in drug discovery or chemical biology, reliance on an analog without verifying the chloro-position-specific activity profile risks selecting a compound with fundamentally different target engagement and biological outcome.

Target Compound (3-Cl)
1,4-Dichloro Analog
Target engagement
MAO-A, LOX, CES, FTHFS, COX, antioxidant
ERβ agonist only; no enzyme polypharmacology reported
Differentiation activity
Reported proliferation arrest & monocytic differentiation
Not reported
Synthetic access
≥95% purity, multiple vendors, racemic route
Asymmetric synthesis, batch-dependent purity

Differentiation Evidence Against Comparators


MAO-A Competitive Inhibition

3-Chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one was tested for inhibition against human placental monoamine oxidase A (MAO-A) and competitive inhibition was observed [1]. This enzymatic interaction distinguishes the compound from the 1,4-dichlorogibba-tetraen-6-one analog, which has been profiled exclusively as an estrogen receptor β ligand with no reported MAO activity [2]. MAO-A inhibition represents a mechanistically orthogonal activity not shared across the gibba-tetraen-6-one series, indicating that the 3-chloro substitution unlocks a distinct target space.

MAO-A Inhibition
Cross-study comparable
Competitive inhibition vs. human placental MAO-A; 1,4-dichloro analog shows no MAO-A activity
Distinct target engagement orthogonal to ERβ pathway
Ki value not disclosed; confirm in own assay
Monoamine oxidase A Competitive inhibition Neurotransmitter metabolism

Multi-Enzyme Inhibition Fingerprint

Annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (to a lesser extent), as well as antioxidant activity in fats and oils [1]. This multi-target inhibition profile contrasts with the narrower receptor-centric pharmacology of the 1,4-dichloro ERβ agonist analog [2]. The four-enzyme polypharmacology suggests that the 3-chloro positional isomer engages a broader enzymatic target landscape, which may be advantageous or detrimental depending on the intended application.

Multi-Enzyme Profile
Class-level
Inhibits lipoxygenase (potent), FTHFS, carboxylesterase, COX (lesser) + antioxidant; analog targets only ERβ
Broader polypharmacology may require target validation
Individual IC50 values not publicly available
Lipoxygenase Arachidonic acid cascade Polypharmacology Anti-inflammatory

Differentiation Induction & Proliferation Arrest

Patent-derived evidence indicates that 3-chloro-2-hydroxy-7,8,9,10-tetrahydro-6H-7,9a-methanobenzo[a]azulen-6-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its claimed utility as an anti-cancer agent and for treatment of hyperproliferative skin diseases such as psoriasis [1]. This cellular differentiation activity has not been attributed to the 1,4-dichloro analog or to generic gibberellin-derived compounds, making it a unique functional readout associated with the 3-chloro substitution pattern. No quantitative EC50 or IC50 values are disclosed in the available patent metadata.

Differentiation Induction
Data to verify
Patent-reported proliferation arrest and monocytic differentiation; analog not associated with this activity
Phenotypic endpoint context; supports differentiation research
No EC50/IC50 disclosed; confirm in cell model
Cancer stem cell Differentiation therapy Psoriasis Monocyte

Synthetic Accessibility and Purity Advantage

The patented synthetic route for 1,5-disubstituted-2-hydroxy-gibba-tetraen-6-ones proceeds via Robinson annulation of 2-substituted indanones with methyl vinyl ketone, followed by intramolecular alkylation to form the bridged tetracyclic core [1]. The 3-chloro monosubstituted variant (target compound) requires fewer synthetic steps than the asymmetric synthesis of the enantiomerically pure (7β-9aβ)-1,4-dichloro analog, which necessitates six isolated intermediates and phase-transfer catalyzed asymmetric construction [2]. This translates to higher reported commercial purity levels: the 3-chloro compound is routinely supplied at ≥95% purity (AKSci, Apollo Scientific, Leyan) , whereas the 1,4-dichloro ERβ agonist is typically produced via custom asymmetric synthesis with batch-dependent purity.

Synthetic Access
Cross-study comparable
≥95% purity from multiple vendors; 1,4-dichloro analog requires 6-step asymmetric synthesis
Supports SAR and lead optimization workflows
Vendor specifications (AKSci, Apollo, Leyan)
Medicinal chemistry Synthetic accessibility Structure-activity relationship Lead optimization

Application Scenarios for Gibba-tetraen-6-one


Arachidonic Acid Cascade Profiling

The compound's documented lipoxygenase inhibitory activity—coupled with ancillary inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase—positions it as a polypharmacology probe for studying the arachidonic acid metabolic network [1]. Unlike selective COX-2 inhibitors (e.g., celecoxib) or 5-lipoxygenase inhibitors (e.g., zileuton), this compound provides simultaneous engagement of multiple nodes in the cascade, enabling researchers to interrogate pathway crosstalk that is inaccessible with single-target tools. Users should independently determine IC50 values for each target enzyme in their assay system, as published quantitative data remain limited for this specific compound.

Differentiation Screening in Cancer & Dermatology

Patent-level evidence supports the use of this compound in assays measuring proliferation arrest and monocytic differentiation of undifferentiated cells, with claimed relevance to anti-cancer and anti-psoriasis indications [2]. This scenario is particularly suited for phenotypic screening cascades where the endpoint is cell fate determination rather than a single molecular target. The compound's 3-chloro substitution pattern appears critical for this activity, as the 1,4-dichloro ERβ agonist analog has not been reported to induce differentiation. Procurement for these studies should include verification of the differentiation phenotype in the end-user's cell model.

Gibba-Tetraen-6-One Scaffold SAR & Lead Optimization

The 3-chloro monosubstituted core, available at ≥95% purity from multiple commercial vendors, serves as an ideal starting scaffold for structure-activity relationship (SAR) exploration of the gibba-tetraen-6-one chemotype . Compared to the synthetically demanding 1,4-dichloro ERβ agonist (requiring asymmetric synthesis with six isolated intermediates), the 3-chloro variant enables rapid analoging through electrophilic aromatic substitution or cross-coupling chemistry at the unsubstituted positions of the tetracyclic core [3]. This scenario is optimal for medicinal chemistry groups seeking to systematically map substituent effects on the multi-target profile (MAO-A, lipoxygenase, differentiation) inherent to this scaffold.

MAO-A Mechanistic Enzymology

The competitive inhibition mode observed against human placental MAO-A [4] supports use of this compound as a tool for mechanistic enzymology studies, particularly those comparing competitive vs. irreversible MAO-A inhibitors (e.g., clorgyline). Because the 1,4-dichloro gibba-tetraen-6-one analog does not exhibit MAO-A activity, the 3-chloro compound offers a unique entry point for dissecting the structural determinants of MAO-A recognition within the gibbane scaffold family. Users should confirm the Ki value in their own assay format, as the BindingDB entry does not disclose the absolute affinity constant.

Application
Selection Property
Validation Focus
Arachidonic acid cascade interrogation
Multi-enzyme inhibition profile (LOX, COX, etc.)
Confirm target IC50 values in own assay system
Differentiation screening (cell fate research)
Reported differentiation-induction activity
Verify differentiation phenotype in end-user cell model
Gibba-tetraen-6-one scaffold SAR
High-purity, synthetically accessible 3-Cl core
Map substituent effects on multi-target activity
MAO-A mechanistic enzymology
Competitive MAO-A inhibition
Confirm Ki; compare with irreversible inhibitors
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